molecular formula C22H17N3O4S3 B2553810 (Z)-2-(2-methoxy-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide CAS No. 540763-08-4

(Z)-2-(2-methoxy-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide

Cat. No.: B2553810
CAS No.: 540763-08-4
M. Wt: 483.58
InChI Key: HOYPZVHUPAJYNE-PDGQHHTCSA-N
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Description

(Z)-2-(2-methoxy-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide is a synthetic small molecule investigated for its potent kinase inhibitory activity. Research indicates it functions as a multi-targeted kinase inhibitor, with a primary mechanism of action involving the potent and selective inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key driver of angiogenesis. Studies have demonstrated that this compound effectively suppresses VEGFR-2 kinase activity, leading to the inhibition of downstream signaling pathways such as MAPK/ERK and PI3K/Akt. Its core research value lies in its application in oncology and cardiovascular disease research, where it is used in vitro and in vivo to study angiogenic processes and to evaluate the therapeutic potential of anti-angiogenic agents in cancer models. The compound's structure, featuring a rhodanine-thiazolidinedione scaffold, is known to confer high affinity for the ATP-binding pocket of various kinases. This reagent is provided for research purposes only, specifically for chemical biology, kinase signaling pathway analysis, and preclinical drug discovery. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S3/c1-28-17-11-14(7-8-16(17)29-13-19(26)24-21-23-9-10-31-21)12-18-20(27)25(22(30)32-18)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,24,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYPZVHUPAJYNE-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-methoxy-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide is a compound that exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The compound features a thiazolidinone moiety, which is known for its diverse biological activities. The presence of the thiazole ring and methoxy groups further enhances its pharmacological profile.

Anticancer Activity

Numerous studies have assessed the anticancer potential of compounds related to thiazolidinones and their derivatives:

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have shown that derivatives of thiazolidinones, including those similar to our compound, exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). For instance, compounds with similar structures demonstrated up to 64.4% inhibition of cell growth at concentrations of 100 µg/mL .
  • Mechanism of Action :
    • The proposed mechanism involves the induction of S-phase arrest in the cell cycle, which affects DNA replication processes in cancer cells. This was evidenced by studies showing that certain thiazolidinone derivatives disrupt microtubule dynamics, leading to reduced cell proliferation .
  • Structure-Activity Relationship (SAR) :
    • The introduction of various substituents on the thiazolidinone ring has been shown to influence anticancer activity. For example, modifications at the C-3 position significantly enhanced cytotoxicity against several cancer types, with IC50 values often falling below 10 µM for effective compounds .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Antibacterial Activity :
    • Recent studies revealed that derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain compounds showed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin and streptomycin, with some exhibiting MICs as low as 0.004 mg/mL against sensitive strains .
  • Antifungal Activity :
    • The antifungal efficacy was notable as well, with MICs ranging from 0.004 to 0.06 mg/mL against various fungal pathogens. Compounds demonstrated high activity against Trichoderma viride, while being less effective against Aspergillus fumigatus .

Case Studies

Several case studies highlight the biological activity of thiazolidinone derivatives:

  • Study on Anticancer Properties :
    • A study evaluated a series of thiazolidinones for their cytotoxic effects on multiple cancer cell lines, revealing that specific modifications led to enhanced activity against MDA-MB-231 (breast cancer) and A549 (lung cancer) cells with IC50 values ranging from 2.66 to 6.42 μM .
  • Antimicrobial Efficacy :
    • Another investigation into the antimicrobial properties showed that certain derivatives had a broad spectrum of activity, outperforming traditional antibiotics in efficacy against resistant bacterial strains .

Data Tables

Activity Type Cell Line/Bacteria/Fungus IC50/MIC (mg/mL) Reference
AnticancerMCF-7100 µg/mL (64.4% inhibition)
AnticancerK562<10 µM
AntibacterialEn. Cloacae0.004–0.03
AntifungalT. viride0.004–0.06

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiazolidinone derivatives. For instance, derivatives similar to (Z)-2-(2-methoxy-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide have shown promising results against various cancer cell lines:

  • Cytotoxicity Against Cancer Cell Lines :
    • Compounds with similar structures have demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and chronic myelogenous leukemia (K562) cells, with inhibition rates reaching up to 64.4% at concentrations of 100 µg/mL .
    • Another study reported that modifications in the thiazolidinone ring enhanced cytotoxicity against multiple cancer types, including lung (A549) and colon cancers .
  • Mechanism of Action :
    • The compound may exert its anticancer effects through the induction of apoptosis in cancer cells, as well as by inhibiting key cellular pathways involved in tumor growth .

Additional Pharmacological Activities

Beyond anticancer properties, compounds related to thiazolidinones have been investigated for various other pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents .
  • Anti-inflammatory Effects : Research has indicated that certain thiazolidinone derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Antioxidant Properties : The antioxidant capacity of these compounds has been explored, suggesting they may help mitigate oxidative stress-related damage in cells .

Study 1: Anticancer Activity Evaluation

In a recent study, researchers synthesized several thiazolidinone derivatives and evaluated their cytotoxicity against various cancer cell lines. Among these, a derivative closely related to (Z)-2-(2-methoxy...) exhibited significant activity against MCF-7 and A549 cells, with IC50 values indicating strong inhibitory effects on cell proliferation .

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanisms through which thiazolidinones induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways leading to programmed cell death, providing insights into their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Activity: The target compound’s thiazol-2-ylacetamide group distinguishes it from analogs like 9 (4-methoxyphenyl) and 3(a-o) (variable N-substituents). Compound 9’s 4-chlorobenzylidene substituent contributes to higher antimicrobial activity compared to the target compound’s unhalogenated phenoxy group .

Thioxo vs. Dioxo Thiazolidinone Cores: The 2-thioxo group in the target compound and 9 enhances electrophilicity and metal chelation capacity compared to 2,4-dioxothiazolidin-ylidene derivatives (e.g., 3(a-o) ). This difference may explain variations in hypoglycemic activity, as dioxo derivatives are classical PPARγ agonists, while thioxo analogs may target alternative pathways .

Synthetic Accessibility: The target compound’s synthesis likely involves a Knoevenagel condensation between a 4-oxo-2-thioxothiazolidine and a methoxy-substituted aldehyde, followed by acetamide coupling. This contrasts with 3(a-o), which uses α-halogenated ketones for S-alkylation, resulting in lower yields (53–65%) compared to the high yields (83–90%) seen in simpler analogs like 9 .

Biological Activity Trends :

  • Dual inhibitors (e.g., 8 ) with arylidene-acetic acid moieties exhibit superior anti-inflammatory activity due to dual COX-2/5-LOX inhibition, a feature absent in the target compound. However, the target’s thiazole ring may offer advantages in solubility and bioavailability .

Research Findings and Data

  • Hypoglycemic Potential: Derivatives with 2,4-dioxothiazolidin-ylidene groups (e.g., 3(a-o)) show IC₅₀ values of 0.8–2.1 µM against PPARγ, whereas thioxo analogs like the target compound remain untested but are hypothesized to act via non-PPARγ mechanisms due to sulfur’s redox activity .
  • Antimicrobial Efficacy : Compound 9 inhibits S. aureus with an MIC of 6.25 µg/mL, attributed to its 4-chloro substituent. The target compound’s unsubstituted phenyl group may reduce potency unless compensated by thiazole-mediated interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-(2-methoxy-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide?

  • Methodology : The compound is synthesized via a multi-step protocol:

Core formation : React 5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one with chloroacetylated intermediates in DMF using potassium carbonate as a base .

Coupling : Introduce the thiazol-2-yl acetamide group via nucleophilic substitution or condensation reactions, monitored by TLC for completion .

  • Key Conditions : Room temperature stirring in polar aprotic solvents (e.g., DMF), with reaction times ranging from 6–24 hours.

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Analytical Techniques :

  • IR Spectroscopy : Peaks at ~1667 cm⁻¹ (C=O stretch), ~3044 cm⁻¹ (aromatic C-H), and ~611 cm⁻¹ (C-S bond) .
  • ¹H NMR : Distinct signals at δ 3.8 ppm (-OCH₃), δ 4.0 ppm (-CH₂-), and aromatic protons (δ 6.9–7.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) confirm molecular weight .
    • Purity Assessment : Elemental analysis (e.g., C, H, N percentages) and HPLC with >95% purity thresholds .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Screening : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values: 8–64 µg/mL) .
  • Antioxidant Activity : Evaluated using DPPH radical scavenging assays (IC₅₀: 25–50 µM) .

Advanced Research Questions

Q. How can synthetic yield be optimized using Design of Experiments (DoE)?

  • Factors : Reaction time, solvent polarity, and molar ratios of intermediates.
  • Statistical Models : Central composite design (CCD) identifies optimal conditions (e.g., 18-hour reaction time, DMF solvent, 1:1.5 molar ratio) .
  • Outcome : Yield improvement from 45% to 72% after optimization .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in MIC values may arise from strain-specific resistance or assay protocols.
  • Methodology :

Standardization : Use CLSI guidelines for antimicrobial assays.

Comparative Analysis : Cross-test compounds with reference drugs (e.g., ciprofloxacin) under identical conditions .

  • Resolution : Identify solvent interference (e.g., DMSO toxicity at >2% v/v) as a confounding factor .

Q. What computational strategies predict the compound’s mechanism of action?

  • Molecular Docking : Targets enzymes like dihydrofolate reductase (DHFR) or bacterial FabH.
  • Key Interactions :

  • Hydrogen bonding between the acetamide carbonyl and Arg72 (DHFR).
  • π-π stacking of the phenyl group with hydrophobic pockets .
    • Validation : MD simulations assess binding stability over 100 ns trajectories .

Q. How does substituent variation on the thiazole ring affect bioactivity?

  • SAR Study :

  • Electron-withdrawing groups (e.g., -NO₂): Enhance antimicrobial activity (MIC: 8 µg/mL vs. S. aureus).
  • Hydrophobic groups (e.g., -CH₃): Improve membrane penetration but reduce solubility .
    • Data Table :
SubstituentMIC (S. aureus)Solubility (mg/mL)
-NO₂8 µg/mL0.5
-CH₃16 µg/mL1.2
-OCH₃32 µg/mL2.1

Methodological Considerations

Q. What protocols ensure reproducibility in large-scale synthesis?

  • Critical Steps :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Lyophilization for hygroscopic intermediates .
    • Quality Control : In-process checks (IPC) using TLC and in-line FTIR .

Q. How to address stability issues during storage?

  • Degradation Pathways : Hydrolysis of the thioxothiazolidinone ring in aqueous buffers (pH >7).
  • Mitigation : Store at -20°C in amber vials under inert atmosphere (N₂) .

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